6-クロロ-1H-インダゾール-4-アミン

概要

説明

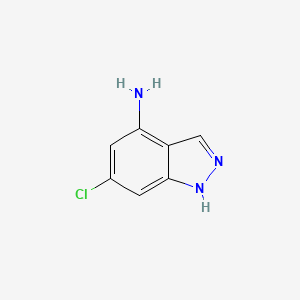

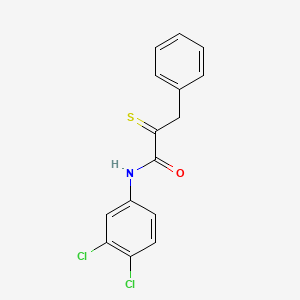

6-Chloro-1H-indazol-4-amine is a chemical compound with the molecular weight of 167.6 . It is a heterocyclic aromatic organic compound .

Synthesis Analysis

The synthesis of indazole derivatives, such as 6-Chloro-1H-indazol-4-amine, involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular formula of 6-Chloro-1H-indazol-4-amine is C7H6ClN3 . The InChI code is 1S/C7H6ClN3/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,9H2,(H,10,11) .Chemical Reactions Analysis

The synthesis of indazole derivatives involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .科学的研究の応用

レナカパビル合成

“6-クロロ-1H-インダゾール-4-アミン”は、レナカパビルの合成に使用されるヘテロ環状フラグメントであり、レナカパビルはHIV-1感染の治療のための強力なカプシド阻害剤です 。この化合物を安価な2,6-ジクロロベンゾニトリルから合成する新しいアプローチが記述されています。 この合成法は、位置選択的臭素化とヒドラジンによるヘテロ環形成を含む2段階のシーケンスを利用して、目的の生成物を得ます .

アルツハイマー病治療

3-アミノインダゾールは、 “6-クロロ-1H-インダゾール-4-アミン”を含むヘテロ環状構造のクラスであり、アルツハイマー病の治療の可能性を秘めた物質である、グリコーゲンシンターゼ3β阻害剤1に含まれています .

鉄欠乏症治療

“6-クロロ-1H-インダゾール-4-アミン”を含む3-アミノインダゾール構造は、鉄欠乏症の治療法として開発されました .

腫瘍増殖抑制

3-アミノインダゾール構造を含むリニファニブは、腫瘍増殖を抑制するために使用される強力なチロシンキナーゼ受容体阻害剤です .

HIV治療

ギリアドは、ヒト免疫不全ウイルス(HIV)の治療に高い効力を示すレナカパビルを開発しました .

抗菌活性

“6-クロロ-1H-インダゾール-4-アミン”を含む2-アリリデン-6-フルフリルリデンシクロヘキサノンとヘキサヒドロインダゾールの抗菌活性を研究しました。 スタフィロコッカス属、緑膿菌、プロテウス属、大腸菌の試験培養に対して、ほとんどの化合物が中等度から高い活性を示すことがわかりました .

Safety and Hazards

将来の方向性

While specific future directions for 6-Chloro-1H-indazol-4-amine are not mentioned, indazole-containing derivatives represent one of the most important heterocycles in drug molecules. They have gained considerable attention in the field of medicinal chemistry due to their wide range of chemical and biological properties .

作用機序

Target of Action

The primary targets of 6-Chloro-1H-indazol-4-amine are CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .

Mode of Action

6-Chloro-1H-indazol-4-amine acts by inhibiting, regulating, and/or modulating the activity of its target kinases . This interaction results in changes in the cell cycle and DNA damage response pathways, potentially leading to the death of cancer cells .

Biochemical Pathways

The compound affects the CHK1-, CHK2-, and SGK-induced pathways . The inhibition of these kinases disrupts the cell cycle and DNA damage response pathways, which can lead to apoptosis, particularly in cancer cells .

Result of Action

The molecular and cellular effects of 6-Chloro-1H-indazol-4-amine’s action primarily involve the disruption of cell cycle regulation and DNA damage response pathways . This can lead to the induction of apoptosis, particularly in cancer cells .

生化学分析

Biochemical Properties

6-Chloro-1H-indazol-4-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. This inhibition can lead to alterations in cellular processes such as proliferation and apoptosis . Additionally, 6-Chloro-1H-indazol-4-amine interacts with proteins involved in DNA repair mechanisms, thereby affecting the cell’s ability to maintain genomic stability .

Cellular Effects

The effects of 6-Chloro-1H-indazol-4-amine on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell growth and survival. By inhibiting specific kinases, 6-Chloro-1H-indazol-4-amine can induce cell cycle arrest, leading to reduced cell proliferation . Furthermore, this compound has been shown to modulate gene expression, resulting in the upregulation or downregulation of genes involved in apoptosis and cell survival . These effects highlight the potential of 6-Chloro-1H-indazol-4-amine as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, 6-Chloro-1H-indazol-4-amine exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of kinase activity. By binding to the active site of these enzymes, 6-Chloro-1H-indazol-4-amine prevents the phosphorylation of target proteins, thereby disrupting downstream signaling pathways . Additionally, this compound can interact with DNA and RNA, leading to changes in gene expression and protein synthesis . These molecular interactions underscore the multifaceted nature of 6-Chloro-1H-indazol-4-amine’s biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Chloro-1H-indazol-4-amine have been studied over various time periods. It has been found that the compound remains stable under standard storage conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to 6-Chloro-1H-indazol-4-amine can lead to sustained inhibition of cell proliferation and induction of apoptosis . These findings suggest that 6-Chloro-1H-indazol-4-amine has the potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of 6-Chloro-1H-indazol-4-amine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, 6-Chloro-1H-indazol-4-amine can induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

6-Chloro-1H-indazol-4-amine is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can then be excreted from the body through renal and biliary routes . The interaction of 6-Chloro-1H-indazol-4-amine with metabolic enzymes can also influence the levels of other metabolites, thereby affecting overall metabolic flux .

Transport and Distribution

Within cells and tissues, 6-Chloro-1H-indazol-4-amine is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its uptake and distribution . Once inside the cell, 6-Chloro-1H-indazol-4-amine can accumulate in specific cellular compartments, influencing its localization and activity . These transport and distribution mechanisms are crucial for the compound’s therapeutic efficacy.

Subcellular Localization

The subcellular localization of 6-Chloro-1H-indazol-4-amine plays a significant role in its activity and function. This compound has been found to localize in the nucleus, where it can interact with DNA and RNA, leading to changes in gene expression . Additionally, 6-Chloro-1H-indazol-4-amine can be targeted to specific organelles through post-translational modifications, which direct it to compartments such as the mitochondria and endoplasmic reticulum . These localization patterns are essential for understanding the compound’s mechanism of action.

特性

IUPAC Name |

6-chloro-1H-indazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJUUWRKVHDDTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1N)C=NN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646182 | |

| Record name | 6-Chloro-1H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-32-4 | |

| Record name | 6-Chloro-1H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B1371795.png)

![{1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1371796.png)

![[1-(4-Methylbenzyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1371797.png)

![6-Oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarbaldehyde](/img/structure/B1371800.png)

![1-Phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone](/img/structure/B1371803.png)

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B1371805.png)

![1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone](/img/structure/B1371807.png)

![4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1371808.png)

![3-[(Piperidin-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B1371809.png)

![N-methyl-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine](/img/structure/B1371810.png)